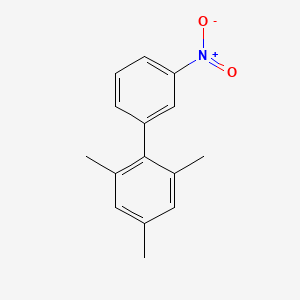

2,4,6-Trimethyl-3'-nitro-1,1'-biphenyl

Description

2,4,6-Trimethyl-3'-nitro-1,1'-biphenyl is a biphenyl derivative featuring three methyl groups at the 2-, 4-, and 6-positions of one phenyl ring and a nitro group (-NO₂) at the 3'-position of the adjacent ring. This substitution pattern confers unique electronic and steric properties. The methyl groups are electron-donating, while the nitro group is strongly electron-withdrawing, creating a polarized structure that influences reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

39117-69-6 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

1,3,5-trimethyl-2-(3-nitrophenyl)benzene |

InChI |

InChI=1S/C15H15NO2/c1-10-7-11(2)15(12(3)8-10)13-5-4-6-14(9-13)16(17)18/h4-9H,1-3H3 |

InChI Key |

XUBSOWRVMNJULW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC(=CC=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method is the nitration of 2,4,6-trimethyl-1,1’-biphenyl. This can be achieved by treating the biphenyl derivative with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Electrophilic Aromatic Substitution: The methyl groups on the biphenyl core can participate in reactions such as halogenation, nitration, and sulfonation under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

Nitration: A mixture of concentrated sulfuric acid and nitric acid.

Sulfonation: Sulfur trioxide or oleum.

Major Products

Reduction: 2,4,6-Trimethyl-3’-amino-1,1’-biphenyl.

Halogenation: 2,4,6-Trimethyl-3’-nitro-4’-halobiphenyl.

Nitration: 2,4,6-Trimethyl-3’,5’-dinitro-1,1’-biphenyl.

Sulfonation: 2,4,6-Trimethyl-3’-nitro-4’-sulfonic acid biphenyl.

Scientific Research Applications

2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl has several applications in scientific research:

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4,6-Trimethylbiphenyl (CAS 3976-35-0)

- Structure : Lacks the nitro group at the 3'-position.

- Key Differences :

- Electronic Effects : The absence of the nitro group reduces overall polarity and electron-withdrawing effects, leading to higher electron density on the biphenyl system.

- Synthesis : Both compounds likely utilize Suzuki-Miyaura cross-coupling, but the nitro-substituted variant may require additional protection/deprotection steps due to the reactivity of the nitro group .

- Physical Properties : 2,4,6-Trimethylbiphenyl is expected to have lower melting and boiling points due to reduced dipole interactions.

- Spectral Data :

- ¹H NMR : Methyl groups in 2,4,6-Trimethylbiphenyl resonate at ~2.3 ppm, while aromatic protons appear upfield compared to the nitro analog.

- IR: The nitro-substituted compound exhibits characteristic NO₂ asymmetric and symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹), absent in 2,4,6-Trimethylbiphenyl .

3,4-Difluoro-3'-nitro-1,1'-biphenyl (DFNBP)

- Structure : Features fluorine atoms at the 3- and 4-positions and a nitro group at 3'.

- Key Differences :

- Electronic Effects : Fluorine atoms are electron-withdrawing via inductive effects, amplifying the electron-deficient nature of the biphenyl system compared to methyl groups.

- Synthesis : Synthesized via Suzuki-Miyaura coupling with a 78% average yield, suggesting similar methodologies could apply to the target compound .

- Reactivity : Fluorine substitution may enhance resistance to electrophilic substitution, whereas methyl groups could facilitate steric hindrance.

Chlorinated Biphenyls (e.g., PCB-030, PCB-031)

- Structure : Chlorine substituents at varying positions (e.g., 2,4,5-trichloro-1,1'-biphenyl).

- Key Differences: Environmental Impact: Chlorinated biphenyls (PCBs) are persistent pollutants, whereas methyl-nitro derivatives may exhibit different degradation pathways. Electronic Profile: Chlorine’s electron-withdrawing nature is less pronounced than nitro groups but more significant than methyl .

Comparative Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituents | CAS Number | Key Electronic Effects |

|---|---|---|---|

| 2,4,6-Trimethyl-3'-nitro-1,1'-biphenyl | 2,4,6-Me; 3'-NO₂ | - | Polarized (EDG + EWG), high dipole moment |

| 2,4,6-Trimethylbiphenyl | 2,4,6-Me | 3976-35-0 | Electron-donating, low polarity |

| DFNBP | 3,4-F; 3'-NO₂ | - | Strong EWG (F + NO₂), electron-deficient |

| PCB-031 | 2,4,6-Cl | 16606-02-3 | Moderate EWG (Cl), environmental persistence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.